3-Chloro-6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid
Description
3-Chloro-6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid is a tetrahydrocarbazole derivative characterized by a partially saturated carbazole core, a chlorine substituent at position 3, and a carboxylic acid group at position 4. Tetrahydrocarbazoles, in general, exhibit modified electronic and steric properties compared to fully aromatic carbazoles, influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
3-chloro-6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-8-5-6-10-11(12(8)13(16)17)7-3-1-2-4-9(7)15-10/h5-6,15H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJNHQIRTCMGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of reagents such as chloroform and sodium hydroxide, followed by purification processes to obtain the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Chemical Reactions Analysis
3-Chloro-6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine or bromine under controlled conditions.
Scientific Research Applications
Chemistry
3-Chloro-6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid serves as a building block for synthesizing more complex molecules. It is utilized in various chemical reactions such as oxidation, reduction, and substitution processes, making it valuable in organic synthesis and material science .
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown that carbazole derivatives can inhibit bacterial growth and exhibit antifungal activity.
- Anticancer Activity : Preliminary investigations suggest that the compound may have cytotoxic effects against certain cancer cell lines, warranting further exploration into its mechanisms of action .
Medicine
The compound is under investigation for its therapeutic potential in drug development. Its interactions with specific molecular targets may lead to new treatments for various diseases:
- Neurodegenerative Diseases : There is ongoing research into its effects on conditions such as Alzheimer's and Parkinson's disease due to its ability to modulate enzymatic pathways involved in neurodegeneration .
- Antiviral Activity : Some studies have pointed to the efficacy of carbazole derivatives against viruses like HIV and hepatitis C virus (HCV), indicating a possible role in antiviral drug development .
Industry
In industrial applications, this compound is utilized in the production of materials with specific properties:
- Polymers : Its unique structure contributes to the development of advanced polymers with enhanced performance characteristics.
- Dyes and Pigments : The compound's chemical properties make it suitable for use in dyes, contributing to vibrant colors in various applications .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various carbazole derivatives on cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant growth inhibition in breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction through mitochondrial pathways.
Case Study 2: Antiviral Properties
Research focusing on carbazole derivatives showed promising results against HIV replication. Compounds with structural similarities to this compound were tested for their ability to inhibit viral entry and replication stages. The study concluded that specific substitutions on the carbazole ring significantly enhanced antiviral activity.
Mechanism of Action
The mechanism of action of 3-Chloro-6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Positional Effects of Substituents: The placement of chlorine and carboxylic acid groups significantly impacts bioactivity.
- Carboxylic Acid vs. Other Functional Groups: The carboxylic acid at C4 in the target compound may enhance solubility and hydrogen-bonding capacity compared to non-acid derivatives like 6-chloro-1,2,3,4-tetrahydrocarbazole .
Key Observations:
- Synthetic Flexibility : Carbazole derivatives are frequently synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling precise functionalization .
- Spectroscopic Trends : Chlorine substituents in tetrahydrocarbazoles result in distinct ¹H-NMR upfield shifts for adjacent protons due to electron-withdrawing effects. For example, in 3-chloro-6,8-dihydroxy-α-lapachone, the chlorine at C3 deshields neighboring protons, observed at δ 7.71–7.65 ppm .
Biological Activity
3-Chloro-6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid (CAS Number: 876885-94-8) is a compound belonging to the carbazole family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C13H12ClNO2
- Molecular Weight : 249.69 g/mol
- Structural Characteristics : The compound features a carbazole backbone with a carboxylic acid group and a chlorine substituent.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones in agar diffusion tests.
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. Research has indicated that it can induce apoptosis in specific cancer cells through the activation of intrinsic pathways.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties. In vitro studies have demonstrated its potential to reduce oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in HeLa cells | |
| Neuroprotective | Reduces oxidative stress in neuronal cells |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound inhibited the growth of E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL and S. aureus with an MIC of 16 µg/mL.
Case Study 2: Anticancer Activity
In a research study by Johnson et al. (2023), the cytotoxic effects of the compound were evaluated on HeLa cervical cancer cells. The results showed that exposure to varying concentrations (10 µM to 50 µM) led to significant cell death, with an IC50 value determined at approximately 25 µM.
Case Study 3: Neuroprotection
A neuroprotection study by Lee et al. (2024) investigated the potential of this compound in reducing oxidative stress in SH-SY5Y neuronal cells. The findings revealed that treatment with 20 µM of the compound resulted in a 40% reduction in reactive oxygen species (ROS) levels compared to control groups.
Q & A
Q. What are the recommended synthetic routes for 3-chloro-6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid, and how do reaction conditions influence yield?
Answer: A modified procedure involving titanium tetrachloride-mediated coupling reactions with heterocyclic amines (e.g., piperazine) is effective. For example, similar tricyclic lactam intermediates can be synthesized in ~69% yield by reacting titanium tetrakisamine complexes with cyclic ketones under anhydrous conditions . Key factors include stoichiometric control of titanium tetrachloride, inert atmosphere (N₂/Ar), and temperature modulation (0–25°C). Lower yields (<50%) may arise from moisture sensitivity or incomplete lactam activation.
Q. How should researchers characterize the purity and structural identity of this compound?
Answer: Use a multi-technique approach:
- Melting point analysis : Expected range 254°C (decomposition may occur above this) .
- Spectroscopy :
- IR : Detect carbonyl (C=O) stretches near 1646 cm⁻¹ and NH/OH bands at 3200–3400 cm⁻¹ .
- ¹H-NMR : Look for characteristic signals, e.g., tetrahydrocarbazole protons (δ 1.5–3.0 ppm) and carboxylic acid protons (δ 10–12 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error (e.g., HRMS-ESI validated for analogous compounds) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Answer: Stability studies on related tetrahydrocarbazoles suggest:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group.
- Solubility : DMSO or ethanol solutions are stable for ≤1 week at 4°C; avoid aqueous buffers with pH >8 .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize by-products like halogenated impurities?
Answer: By-product formation (e.g., 11% dichlorinated analogs ) can be mitigated via:
- Halogen stoichiometry : Use substoichiometric Cl⁻ sources (e.g., 0.95 eq. NCS) to limit over-chlorination.
- Catalysis : Pd/C or CuI can enhance regioselectivity in cyclization steps .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound from halogenated impurities .
Q. What structure-activity relationships (SAR) are critical for modifying this compound’s bioactivity?
Answer: Key SAR insights from analogous heterocycles include:
- Chlorine position : 3-Chloro substitution enhances enzyme inhibition (e.g., kinase targets) vs. 6-Cl derivatives .
- Carboxylic acid group : Esterification (e.g., ethyl ester) improves membrane permeability but reduces in vitro potency .
- Tetrahydrocarbazole core : Saturation of the carbazole ring decreases planar stacking but increases metabolic stability .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
Answer:
- Docking studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., COX-2 or Aurora kinases).
- MD simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Train on datasets of carbazole derivatives with reported IC₅₀ values to predict activity cliffs .
Q. How can analytical methods resolve contradictions in spectral data across studies?
Answer: Contradictions in NMR/IR data often arise from tautomerism or solvent effects. Mitigation strategies:
- Standardized solvents : Use deuterated DMSO for NMR to stabilize carboxylic acid protons.
- Dynamic NMR : Perform variable-temperature experiments to identify tautomeric equilibria (e.g., keto-enol shifts) .
- Cross-validation : Compare HRMS and X-ray crystallography data to confirm molecular identity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
